4,4-dimethylpent-1-yne

Environmental Fate Volatile Organic Compounds Physical Chemistry

4,4-Dimethylpent-1-yne (IUPAC: 4,4-dimethyl-1-pentyne, CAS 13361-63-2) is a branched, terminal alkyne (C₇H₁₂, MW 96.17) characterized by a gem-dimethyl substitution pattern adjacent to the propargylic methylene. It is a volatile, low-polarity liquid with distinct physicochemical properties compared to its linear and regioisomeric analogs, making it a useful synthon in sterically-defined organic transformations.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 13361-63-2
Cat. No. B3377554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethylpent-1-yne
CAS13361-63-2
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC(C)(C)CC#C
InChIInChI=1S/C7H12/c1-5-6-7(2,3)4/h1H,6H2,2-4H3
InChIKeyKHBYKPSFBHWBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylpent-1-yne (CAS 13361-63-2): Sourcing & Structural Baseline


4,4-Dimethylpent-1-yne (IUPAC: 4,4-dimethyl-1-pentyne, CAS 13361-63-2) is a branched, terminal alkyne (C₇H₁₂, MW 96.17) characterized by a gem-dimethyl substitution pattern adjacent to the propargylic methylene [1]. It is a volatile, low-polarity liquid with distinct physicochemical properties compared to its linear and regioisomeric analogs, making it a useful synthon in sterically-defined organic transformations [2].

Why Generic Substitution Fails: The Critical Role of Gem-Dimethyl Branching in 4,4-Dimethylpent-1-yne


4,4-Dimethylpent-1-yne cannot be readily substituted with un-branched terminal alkynes (e.g., 1-pentyne) or even closely related isomers (e.g., 3,3-dimethyl-1-pentyne) without altering reaction kinetics, selectivity, and physical properties. The gem-dimethyl group at the C4 position exerts a unique combination of moderate steric shielding, altered volatility, and distinct spectroscopic signatures that directly impact synthetic outcomes, analytical traceability, and physical handling in research and industrial settings [1][2].

Quantitative Evidence Guide: Verifiable Differentiation of 4,4-Dimethylpent-1-yne


Comparative Henry's Law Constant: Quantifying Aqueous Solubility and Partitioning Behavior

4,4-Dimethylpent-1-yne exhibits a lower Henry's Law constant (Hscp) compared to 1-pentyne and 3,3-dimethyl-1-pentyne, indicating reduced volatility from aqueous solution and altered environmental partitioning behavior [1].

Environmental Fate Volatile Organic Compounds Physical Chemistry

Boiling Point and Volatility: A Clear Distinction for Handling and Reaction Design

4,4-Dimethylpent-1-yne possesses a significantly higher boiling point than its close analog 3,3-dimethyl-1-butyne, due to the extra methylene spacer, directly impacting its utility in reactions requiring elevated temperatures or reduced volatility [1][2][3].

Organic Synthesis Process Chemistry Physical Property

¹³C NMR Spectral Fingerprint: A Unique Five-Signal Pattern for Structural Confirmation

4,4-Dimethylpent-1-yne displays exactly five distinct signals in its ¹³C NMR spectrum, a direct consequence of molecular symmetry that provides a definitive spectroscopic handle to differentiate it from the six-signal pattern of its regioisomer 3,3-dimethyl-1-pentyne [1].

NMR Spectroscopy Structural Elucidation Quality Control

LogP Partition Coefficient: Modulating Lipophilicity for Extraction and Chromatography

4,4-Dimethylpent-1-yne exhibits a LogP of approximately 2.95, which is higher than that of the unsubstituted 1-pentyne, indicating a greater affinity for non-polar phases and altered retention behavior in reversed-phase chromatographic systems [1].

Physical Chemistry Medicinal Chemistry Chromatography

Steric Shielding Effects: Predictably Slower Kinetics in Metal-Catalyzed Couplings

The gem-dimethyl group at C4 introduces measurable steric hindrance near the reactive alkyne terminus. In Sonogashira and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, terminal alkynes with increased steric bulk adjacent to the triple bond exhibit reduced reaction rates compared to linear analogs [1][2].

Catalysis Sonogashira Coupling Click Chemistry

Best Research & Industrial Application Scenarios for 4,4-Dimethylpent-1-yne


Environmental Fate Studies & Volatile Organic Compound (VOC) Monitoring

Researchers studying the atmospheric chemistry or aqueous partitioning of branched alkynes can use 4,4-dimethylpent-1-yne as a representative model compound. Its distinct Henry's Law constant (3.3 × 10⁻⁴ mol/(m³·Pa)) [1] provides a reference for calibrating models that predict the environmental distribution of sterically hindered hydrocarbons.

Synthesis of Sterically-Demanding Alkyne Building Blocks

Organic chemists aiming to introduce a terminal alkyne group adjacent to a neopentyl-like environment should select 4,4-dimethylpent-1-yne over 1-pentyne. The gem-dimethyl group imposes steric constraints that can improve diastereoselectivity in subsequent reactions (e.g., hydroboration, nucleophilic additions) and yields products with enhanced lipophilicity for medicinal chemistry campaigns [2][3].

Method Development & Validation in Chromatography and Mass Spectrometry

Analytical chemists developing GC-MS or LC-MS methods for complex hydrocarbon mixtures can leverage the unique properties of 4,4-dimethylpent-1-yne. Its elevated boiling point (76.1 °C) and LogP (2.953) [4] ensure it elutes in a distinct retention window compared to linear or less-branched C5–C7 alkynes, providing a reliable internal standard or system suitability marker.

Catalyst Screening and Mechanistic Probes

4,4-Dimethylpent-1-yne serves as a valuable steric probe in transition-metal catalysis. Its moderate, well-defined steric profile near the reactive alkyne terminus makes it an ideal substrate for evaluating the steric tolerance of new palladium or copper catalysts in Sonogashira couplings or click chemistry [5], helping to differentiate between electronically and sterically controlled reaction pathways.

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